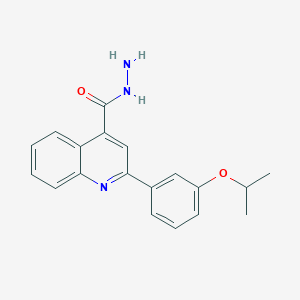

![molecular formula C15H15FN4O2 B2810820 Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 725217-05-0](/img/structure/B2810820.png)

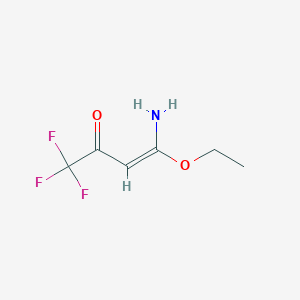

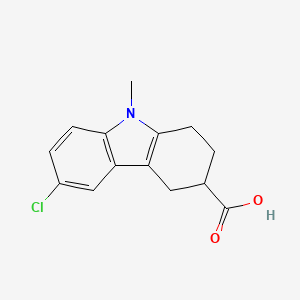

Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .

Synthesis Analysis

The synthesis of triazole-pyrimidine hybrids involves designing and characterizing the compounds using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process is efficient and regioselective .Molecular Structure Analysis

The molecular structure of these compounds is characterized using various techniques such as 1H NMR, 13C NMR, HRMS, and IR spectroscopic data . In some cases, the molecular structure is further corroborated through a single-crystal X-ray diffraction measurement .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reactions are characterized by excellent yield and/or regioselectivity .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Scientific Research Applications

Tuberculostatic Activity

Structural analogs of the compound have been synthesized and evaluated for their tuberculostatic activity. The synthesis involved three-component condensations of various aromatic or hetaromatic aldehydes with β-dicarbonyl compounds and triazole or pyrazole amines. The studies highlight the compound's relevance in developing antituberculous agents by analyzing structure-activity relations (Titova et al., 2019).

Antitumor Activity

Research has demonstrated the synthesis of novel compounds related to the chemical structure of interest, showing significant in vitro antitumor activities against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. This underscores its potential utility in designing new antitumor drugs (Gomha et al., 2017).

Influenza Virus Inhibition

Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, similar to the compound , have been identified for their ability to inhibit influenza virus RNA polymerase PA-PB1 subunit heterodimerization. This discovery points to potential applications in antiviral drug development (Massari et al., 2017).

Synthetic Methodology and Chemical Transformations

The compound and its analogs have been utilized in various synthetic methodologies, demonstrating their versatility in organic synthesis. This includes the preparation of triazolopyrimidines by the reduction of thiazolopyrimidines, showcasing their potential in facilitating diverse chemical transformations (Lashmanova et al., 2019).

Mechanism of Action

Target of Action

Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have shown promising antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Another related compound, pyrazolo[3,4-d]pyrimidine, has been identified as a novel inhibitor of CDK2, a protein kinase involved in cell cycle regulation .

Mode of Action

For instance, the aforementioned CDK2 inhibitors prevent the progression of the cell cycle, thereby inhibiting cell proliferation .

Biochemical Pathways

For instance, some triazole-pyrimidine hybrids have demonstrated neuroprotective and anti-inflammatory properties, potentially through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Pharmacokinetics

The synthesis and characterization of similar compounds have been reported . The bioavailability, distribution, metabolism, and excretion of this compound would need to be determined through further pharmacokinetic studies.

Result of Action

For instance, some triazole-pyrimidine hybrids have demonstrated neuroprotective properties by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

It’s worth noting that the synthesis of similar compounds can be influenced by various factors, including temperature

Future Directions

The future directions for the study of these compounds include further investigation of their neuroprotective and anti-neuroinflammatory properties . There is also a need to develop new antimicrobial agents with excellent antibacterial activity . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name |

methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN4O2/c1-3-11-12(14(21)22-2)13(9-5-4-6-10(16)7-9)20-15(19-11)17-8-18-20/h4-8,13H,3H2,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUINFIXRLPQJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

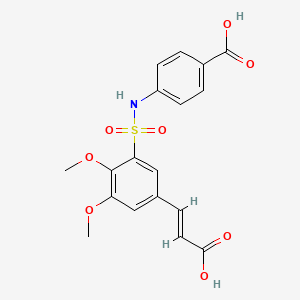

![3-[(4-Isopropylphenyl)sulfonyl]-5-pyrrolidin-1-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2810738.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2810750.png)

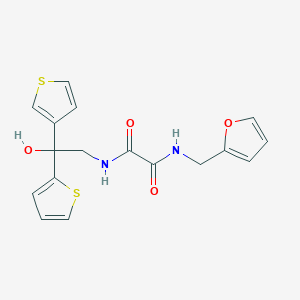

![N-methyl-2-(7-methyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2810759.png)